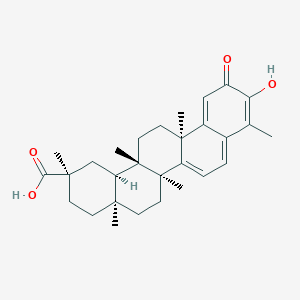

Celastrol

Description

Properties

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJSQWZMSAGSHN-JJWQIEBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040993 | |

| Record name | Celastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celastrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34157-83-0 | |

| Record name | Celastrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34157-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripterine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034157830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELASTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8GG98663L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celastrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Celastrol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention in oncology research for its potent anticancer activities across a wide range of malignancies.[1] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways and processes that are critical for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its role in inducing apoptosis, inhibiting key oncogenic signaling pathways such as NF-κB and STAT3, disrupting the Hsp90 chaperone machinery, modulating autophagy, and suppressing angiogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions involved in this compound's anticancer effects.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with improved efficacy and reduced toxicity. Natural products have historically been a rich source of anticancer compounds, and this compound has emerged as a promising candidate.[1] Extensive preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, including those of the lung, colon, breast, prostate, and pancreas. The multifaceted nature of this compound's mechanism of action, targeting several key nodes in cancer signaling networks, makes it an attractive molecule for further investigation and development. This guide aims to provide an in-depth technical understanding of these mechanisms to facilitate ongoing and future research in the field.

Quantitative Data: In Vitro Cytotoxicity of this compound

The cytotoxic efficacy of this compound varies across different cancer cell lines, reflecting the diverse genetic and molecular backgrounds of these tumors. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an anticancer agent. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Non-Small Cell Lung Cancer | H1299 | 48 | ~2.5 | [2] |

| Non-Small Cell Lung Cancer | A549 | 48 | 1.58 | [2] |

| Non-Small Cell Lung Cancer | NCI-H460 | 48 | 1.25 | [2] |

| Gastric Cancer | SGC-7901 | 24 | 2.1 | [3] |

| Gastric Cancer | BGC-823 | 24 | 1.9 | [3] |

| Gastric Cancer | AGS | 48 | 2.0 | [4] |

| Gastric Cancer | EPG | 48 | 3.5 | [4] |

| Colon Cancer | HCT-116 | Not Specified | 0.61 | [5] |

| Ovarian Cancer | A2780 | 24 | ~0.5-1.0 | [6] |

| Breast Cancer (Triple Negative) | MDA-MB-231 | 72 | ~1.0 | [7] |

| Prostate Cancer | PC-3 | 72 | ~2.0 | [7] |

Core Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through a complex interplay of various molecular mechanisms. A central feature of its action is the induction of reactive oxygen species (ROS), which serves as a trigger for several downstream signaling cascades leading to cell death and inhibition of tumor progression.

Induction of Reactive Oxygen Species (ROS)

A primary and pivotal mechanism of this compound's anticancer activity is its ability to induce the generation of intracellular ROS.[8][9] This elevation in ROS creates a state of oxidative stress that cancer cells, often already under a heightened basal level of oxidative stress, cannot overcome. The accumulation of ROS disrupts cellular homeostasis and triggers multiple downstream cytotoxic effects. This compound has been shown to increase ROS levels by inhibiting antioxidant enzymes such as peroxiredoxin-2 and by targeting mitochondrial respiratory chain complex I.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated by both intrinsic (mitochondrial) and extrinsic pathways, and this compound has been shown to activate both.

-

Intrinsic Pathway: this compound-induced ROS generation leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]

-

ER Stress-Mediated Apoptosis: The accumulation of ROS can also induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways involving the transcription factor CHOP.[3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. This compound is a potent inhibitor of the NF-κB pathway.[10] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, this compound blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes involved in cell survival and proliferation.

Disruption of the Hsp90-Cdc37 Chaperone Complex

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival, such as Akt, Cdk4, and Raf-1. The co-chaperone Cdc37 is crucial for recruiting and loading protein kinases onto Hsp90. This compound disrupts the Hsp90-Cdc37 protein-protein interaction, leading to the degradation of Hsp90 client proteins.[11][12][13] This mechanism is distinct from that of classical Hsp90 inhibitors that target the N-terminal ATP-binding pocket. By disrupting this complex, this compound promotes the proteasomal degradation of oncoproteins, thereby inhibiting cancer cell proliferation and survival.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The effect of this compound on autophagy is context-dependent. In some cancer cells, this compound induces autophagy, which can lead to autophagic cell death. In other contexts, the induced autophagy may serve as a pro-survival mechanism, and its inhibition can enhance this compound-induced apoptosis. The mCherry-GFP-LC3 reporter is a valuable tool to monitor autophagic flux, where a shift from yellow (mCherry and GFP fluorescence in autophagosomes) to red (mCherry fluorescence in acidic autolysosomes) indicates active autophagy.[14][15][16][17][18]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. This compound exhibits potent anti-angiogenic properties by targeting various steps in the angiogenic process. It can inhibit the proliferation, migration, and tube formation of endothelial cells.[19][20][21][22] Mechanistically, this compound has been shown to suppress the expression of vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), and to inhibit key signaling pathways in endothelial cells, such as the PI3K/Akt/mTOR pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is frequently observed in many human cancers. This compound has been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is essential for its activation and nuclear translocation.[5][23][24][25] By inhibiting STAT3, this compound downregulates the expression of its target genes, which are involved in cell cycle progression and apoptosis resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of this compound.

Workflow for Investigating this compound's Anticancer Effects

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[3][8]

-

Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., TrypLE Express). Combine the detached cells with the medium collected earlier.

-

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation settings for FITC and PI. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Pathways (e.g., NF-κB)

This protocol describes the analysis of protein expression and phosphorylation status in key signaling pathways affected by this compound.[26][27][28]

-

Cell Lysis: After treating cancer cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, IκBα, phospho-STAT3, total STAT3, cleaved caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation for Hsp90-Cdc37 Interaction

This protocol is used to assess the disruption of the Hsp90-Cdc37 complex by this compound.[11][13][29][30]

-

Cell Treatment and Lysis: Treat cancer cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against Hsp90 or Cdc37 overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and Cdc37 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in this compound-treated samples indicates disruption of the complex.

Autophagy Flux Assay (mCherry-GFP-LC3)

This assay allows for the monitoring of autophagy progression in live or fixed cells treated with this compound.[14][15][16][17][18]

-

Transfection/Transduction: Introduce the mCherry-GFP-LC3 reporter plasmid or lentivirus into the cancer cells of interest. Select for stable expression.

-

Cell Treatment: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or plates. Treat the cells with this compound at the desired concentrations and for various time points.

-

Live-Cell Imaging or Fixation: For live-cell imaging, observe the cells directly using a confocal or fluorescence microscope. For fixed-cell analysis, fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with an antifade mounting medium.

-

Image Acquisition and Analysis: Acquire images using appropriate filter sets for mCherry (red fluorescence) and GFP (green fluorescence). Autophagosomes will appear as yellow puncta (co-localization of red and green signals), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome). Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[19][20][21][22]

-

Coating Plates with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Endothelial Cell Seeding and Treatment: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing various concentrations of this compound or a vehicle control. Seed the cells onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of the tube networks. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

ROS Detection Assay (DCFH-DA Staining)

This protocol measures the intracellular ROS levels in this compound-treated cancer cells.[8][9][31][32][33]

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired duration.

-

Staining with DCFH-DA: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.[8][34][35][36][37][38]

-

Cell Treatment and Harvesting: Treat cancer cells with this compound for a specific time period (e.g., 24 or 48 hours). Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored in ethanol at -20°C for an extended period.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. The cell cycle distribution can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising natural product with potent anticancer activity, mediated through a complex and interconnected network of molecular mechanisms. Its ability to induce ROS serves as a central hub, triggering apoptosis, ER stress, and DNA damage. Furthermore, its inhibitory effects on key oncogenic signaling pathways, including NF-κB and STAT3, and its unique mechanism of disrupting the Hsp90 chaperone system, underscore its potential as a multi-targeted therapeutic agent. The modulation of autophagy and the suppression of angiogenesis further contribute to its robust anticancer profile. The detailed experimental protocols provided in this guide are intended to facilitate further research into the intricate mechanisms of this compound and to aid in the development of this promising compound for clinical applications in oncology. A thorough understanding of its multifaceted actions is crucial for designing effective therapeutic strategies and for identifying patient populations that are most likely to benefit from this compound-based therapies.

References

- 1. Synthesis and characterisation of this compound derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of this compound derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identifying the Effect of this compound Against Ovarian Cancer With Network Pharmacology and In Vitro Experiments [frontiersin.org]

- 7. rsc.org [rsc.org]

- 8. Prooxidative Activity of this compound Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound ameliorates inflammatory pain and modulates HMGB1/NF-κB signaling pathway in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Characterization of this compound to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of this compound to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 21. corning.com [corning.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 27. researchgate.net [researchgate.net]

- 28. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]

- 29. Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 32. cosmobiousa.com [cosmobiousa.com]

- 33. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 34. ucl.ac.uk [ucl.ac.uk]

- 35. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 36. vet.cornell.edu [vet.cornell.edu]

- 37. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 38. researchgate.net [researchgate.net]

Unveiling Celastrol: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid derived from the roots of Tripterygium wilfordii (Thunder God Vine), is a compound of significant interest in modern pharmacology.[1] For centuries, this plant has been a staple in traditional Chinese medicine for treating inflammatory and autoimmune conditions.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams rendered in Graphviz DOT language.

Discovery and Historical Context

The use of Tripterygium wilfordii in traditional Chinese medicine dates back centuries, valued for its potent anti-inflammatory and immunosuppressive properties.[1] While the plant's medicinal properties were well-known, the isolation of its specific bioactive compounds is a more recent scientific endeavor. This compound, also known as tripterine, was identified as one of the most abundant and therapeutically promising molecules extracted from the root of this plant.[2] Its discovery has paved the way for extensive research into its mechanisms of action and potential applications in treating a wide range of diseases, including cancer, obesity, and neurodegenerative disorders. The complex structure of this compound, a quinone methide triterpenoid, presented a significant challenge to early researchers, both in its isolation and structural elucidation.

Extraction and Isolation of this compound from Tripterygium wilfordii

The isolation of this compound from the roots of Tripterygium wilfordii is a multi-step process that requires careful execution to maximize yield and purity while mitigating the challenges posed by the presence of other toxic compounds in the plant material.[3] The general workflow involves solvent extraction followed by chromatographic purification.

Experimental Protocols

2.1.1. Protocol 1: Ethanol Extraction followed by Multi-Column Chromatography

This protocol is adapted from a study that successfully isolated 12.4 g of this compound from 10 kg of Tripterygium wilfordii roots and stems.[3]

I. Initial Extraction:

-

Preparation of Plant Material: 10 kg of the root and stem of T. wilfordii is crushed into approximately 3 x 4 mm granules.[3]

-

Ultrasonic Extraction: The crushed material is subjected to ultrasonic extraction three times with 80% ethanol (v/v, 1:80) for 1 hour for each extraction.[3]

-

Solvent Partitioning: The resulting 80% ethanol residue is suspended in 1 L of water and then partitioned three times with 1 L of ethyl acetate.[3]

-

Crude Extract Preparation: The ethyl acetate extract is evaporated under reduced pressure to yield a residue. From 10 kg of starting material, approximately 220.8 g of crude residue is obtained.[3]

II. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

The crude residue is subjected to silica gel column chromatography.

-

Elution is performed with a petroleum-acetone gradient, starting from 100:0 and gradually increasing to 0:100.[3]

-

Fractions are monitored by Thin Layer Chromatography (TLC). The crude this compound fraction is typically eluted with a petroleum-acetone ratio of 100:7.[3]

-

-

Sephadex LH-20 Column Chromatography:

III. Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed using HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/methanol mixture.[4] Detection is commonly performed at 205 nm.[4][5]

Data Presentation: Yields and Efficiency

The efficiency of this compound extraction can vary significantly depending on the solvent and method used. The following tables summarize quantitative data from various studies.

| Starting Material | Extraction Method | Solvents | Crude Extract Yield | Purified this compound Yield | Reference |

| 10 kg T. wilfordii root & stem | Ultrasonic Extraction & Solvent Partitioning | 80% Ethanol, Ethyl Acetate | 220.8 g | 12.4 g | [3] |

| T. wilfordii | Ethanol Extraction | Ethanol | - | 0.71% of extract | [6] |

| T. wilfordii | Ethyl Acetate Extraction | Ethyl Acetate | - | 1.4% of extract | [6] |

| T. wilfordii cell culture | Elicitor-induced cell culture | - | - | 0.752 mg/g dry matter | [7] |

| Solvent | Extraction Method | Extraction Efficiency | Reference |

| Ethanol | Maceration | 5.9% | [8] |

| Ethanol | Sonication | 10.45% | [8] |

| Methanol | Sonication | 14.65% | [8] |

| Hexane | Maceration | 1.34% | [8] |

| Acetone | Not specified | 27.4% | [9] |

Experimental Workflow Diagram

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interacting with multiple intracellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10][11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been demonstrated to inhibit the phosphorylation of Akt, a key kinase in this pathway.[2][13] By inhibiting Akt activation, this compound can suppress the downstream signaling that promotes cell survival and proliferation, leading to apoptosis in cancer cells.[2][14]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. This compound can inhibit this pathway by promoting the degradation of β-catenin. It prevents the nuclear translocation of β-catenin, thereby inhibiting the transcription of target genes like c-Myc and Cyclin-D1 that are involved in cell proliferation.[15][16][17]

HSP90 Signaling Pathway

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. This compound has been identified as a novel inhibitor of HSP90. It disrupts the interaction between HSP90 and its co-chaperone Cdc37, leading to the degradation of HSP90 client proteins and subsequent cell cycle arrest and apoptosis.[18][19][20]

Conclusion

This compound, a natural compound with a rich history in traditional medicine, stands out as a promising therapeutic agent with a multifaceted mechanism of action. The successful isolation and purification of this compound from Tripterygium wilfordii have enabled detailed investigations into its biological activities. Its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, Wnt/β-catenin, and HSP90, underscores its potential in the treatment of a variety of diseases, particularly cancer and inflammatory disorders. This technical guide provides researchers and drug development professionals with a foundational understanding of the discovery, isolation, and molecular pharmacology of this compound, which will be instrumental in guiding future research and development efforts to harness its full therapeutic potential. Further studies are warranted to optimize extraction and synthesis methods and to fully elucidate its complex biological interactions for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of this compound on Akt Signaling Pathway and Its Roles in the Apoptosis of K562 Cells [scirp.org]

- 3. Native Endophytes of Tripterygium wilfordii-Mediated Biotransformation Reduces Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. WO2017194757A1 - Method for producing this compound and pentacyclic triterpene derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Attenuates Lipid Accumulation and Stemness of Clear Cell Renal Cell Carcinoma via CAV-1/LOX-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRAIL and this compound Combinational Treatment Suppresses Proliferation, Migration, and Invasion of Human Glioblastoma Cells via Targeting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Properties of Celastrol: A Technical Guide

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder God Vine), is a natural compound with a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] Modern pharmacological research has identified this compound as a potent anti-inflammatory agent with pleiotropic effects, targeting multiple critical signaling pathways implicated in the inflammatory cascade.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals exploring this compound as a potential therapeutic candidate.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways. Its primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and interference with key kinase cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] this compound is a well-documented inhibitor of this pathway.[1][5][6]

Mechanism of Inhibition: this compound's primary point of intervention is the IκB kinase (IKK) complex.[2] It inhibits IKK activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][7] With IκBα remaining bound to the NF-κB (p65/p50) dimer, the complex is retained in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of target inflammatory genes.[1][7] Some studies suggest this compound directly targets cysteine 179 in the activation loop of IKKβ.[2]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[8] this compound has been identified as a potent inhibitor of NLRP3 inflammasome activation.[8][9]

Mechanism of Inhibition: this compound disrupts NLRP3 inflammasome activation through multiple mechanisms. It has been shown to:

-

Inhibit ASC Oligomerization: It interferes with the assembly of the inflammasome complex, specifically the oligomerization of the adaptor protein ASC.[8]

-

Reduce ROS Generation: this compound can decrease the production of reactive oxygen species (ROS), a key upstream signal for NLRP3 activation.[8][9]

-

Modulate Hsp90-NLRP3 Interaction: this compound can directly interact with Heat shock protein 90 (Hsp90), preventing it from binding to and stabilizing NLRP3, thereby promoting NLRP3 degradation and inactivation.[10][11]

Modulation of JAK/STAT and MAPK Pathways

This compound also influences other upstream kinase pathways that are crucial for cytokine signaling and cellular stress responses.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling initiated by cytokines like IL-6.[12][13] this compound has been shown to inhibit the JAK2/STAT3 signaling cascade by suppressing the activation (phosphorylation) of STAT3.[13][14] This leads to the downregulation of STAT3-regulated genes involved in inflammation and cell proliferation.[14]

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are involved in cellular responses to stress signals like LPS.[15][16] this compound can suppress the phosphorylation of ERK1/2 and p38, thereby inhibiting the downstream inflammatory response.[16][17]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Effect | Reference |

| PC-3 (Prostate Carcinoma) | Phorbol 12-myristate 13-acetate (PMA) | 1 µM | Blocked 62% of IL-6 secretion. | [18] |

| BV-2 (Microglial cells) | Lipopolysaccharide (LPS) | Not specified | Inhibited production of NO, TNF-α, and IL-1β. | [16] |

| THP-1 (Mononuclear Macrophages) | Resistin | 30 nmol/L | Effectively reduced the content of IL-6 and TNF-α. | [19] |

| Hs578T (TNBC cells) | IL-1β | 0.5 µM | Decreased IL-1β-induced IL-8 expression by 64.8-fold. | [20] |

| RAW264.7 (Macrophages) | LPS | Not specified | Down-regulated mRNA and protein levels of IL-6, IL-1β, iNOS, and TNF-α. | [21] |

| RINm5F (Pancreatic β-cells) | Cytokine mix (IL-1β, TNF-α, IFN-γ) | Not specified | Significantly inhibited cytokine-induced nitric oxide production. | [22] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Dosage & Route | Measured Effect | Reference |

| Wistar Rats | Collagen-Induced Arthritis (CIA) | Oral, duration 28 days | Attenuated paw swelling and arthritis scores; abolished increases in TNF-α, IL-1β, IL-6, and IFN-γ. | [23] |

| C57BL/6 Mice | LPS-Induced Septic Shock | 1 mg/kg, i.p. | Significantly reduced serum IL-1β levels. | [8] |

| Rats | LPS-Induced ARDS | i.p., 7 consecutive days | Attenuated lung injury and decreased pro-inflammatory cytokines in BALF. | [6] |

| C57BL/6N Mice | High-Fat Diet (Obesity) | 7.5 mg/kg/day | Reduced mRNA expression of pro-inflammatory genes IL-6, IL-1β, TNF-α, and iNOS in adipose tissue. | [21] |

| Sprague-Dawley Rats | Carrageenan-Induced Paw Edema | 0.3 mg/kg, i.p. | Significantly suppressed mRNA expression of TNF-α, IL-6, and IL-1β in paw tissue. | [24] |

| Wistar Rats | Collagen-Induced Arthritis (CIA) | 0.5 & 1 mg/kg, i.p. for 3 weeks | Markedly alleviated clinical signs and synovial hyperplasia. | [25] |

| db/db Mice | Type 2 Diabetes | Not specified, 2 months | Lowered plasma glucose and improved renal inflammation. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for common experimental models used to investigate this compound's properties.

Lipopolysaccharide (LPS)-Induced Inflammation Model (In Vivo)

This model is used to study acute systemic inflammation and organ injury, such as septic shock or acute respiratory distress syndrome (ARDS).

-

Objective: To evaluate the effect of this compound on LPS-induced systemic inflammation and cytokine production.

-

Animal Model: C57BL/6 mice or Wistar/Sprague-Dawley rats.

-

Materials: Lipopolysaccharide (LPS from E. coli), this compound, vehicle (e.g., DMSO, corn oil), saline.

-

Procedure:

-

Acclimatization: Animals are housed under standard conditions for at least one week.

-

Grouping: Animals are randomly divided into groups: (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + this compound.

-

Treatment: The treatment group receives this compound (e.g., 1 mg/kg, intraperitoneally) typically 30 minutes to 1 hour before LPS challenge. The control groups receive the vehicle.[26]

-

Induction: Animals are challenged with a dose of LPS (e.g., 30 mg/kg, intraperitoneally for septic shock; or intratracheally for ARDS) to induce inflammation.[6][8]

-

Monitoring & Sample Collection: Animals are monitored for survival (in septic shock models). At a predetermined time point (e.g., 6 hours), blood is collected via cardiac puncture for serum cytokine analysis (ELISA).[8] For ARDS models, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cells and cytokines.[6] Tissues (e.g., lung, liver, spleen) are harvested for histological examination or Western blot analysis.[8]

-

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[27]

-

Objective: To assess the therapeutic potential of this compound in an autoimmune arthritis model.

-

Animal Model: Male Wistar or DBA/1 mice/rats.

-

Materials: Bovine or chicken type II collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), this compound.

-

Procedure:

-

Primary Immunization (Day 0): An emulsion of type II collagen in CFA is administered via intradermal injection at the base of the tail.[23]

-

Booster Immunization (e.g., Day 21): A second immunization with an emulsion of type II collagen in IFA is administered.

-

Treatment: Following the onset of arthritis, animals are treated with this compound (e.g., 1 mg/kg, daily by oral gavage or i.p. injection) for a specified duration (e.g., 3-4 weeks).[23][25]

-

Clinical Assessment: Arthritis development is monitored regularly by scoring paw swelling and erythema (Arthritis Score). Paw thickness is measured using calipers.

-

Endpoint Analysis: At the end of the study, blood is collected for serum cytokine analysis. Paws are harvested for histopathological analysis (to assess synovial inflammation, cartilage degradation, and bone erosion) and micro-CT imaging.[28][29][30]

-

This compound is a potent natural anti-inflammatory compound that operates through the coordinated suppression of multiple key signaling pathways, including NF-κB, the NLRP3 inflammasome, JAK/STAT, and MAPKs. Extensive in vitro and in vivo data demonstrate its ability to significantly reduce the production of pro-inflammatory mediators and ameliorate disease pathology in various preclinical models of inflammation. The detailed mechanisms and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for a range of chronic inflammatory and autoimmune diseases.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting metabolic diseases with this compound: A comprehensive review of anti-inflammatory mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]

- 5. This compound, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice | PLOS One [journals.plos.org]

- 6. This compound attenuates impairments associated with lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates inflammation through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits rheumatoid arthritis through the ROS-NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Regulates the Hsp90-NLRP3 Interaction to Alleviate Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound pretreatment attenuates concanavalin A-induced hepatitis in mice by suppressing interleukin-6/STAT3-interleukin-17 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anti-cancer mechanism of this compound by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses growth and induces apoptosis of human hepatocellular carcinoma through the modulation of STAT3/JAK2 signaling cascade in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound inhibits production of nitric oxide and proinflammatory cytokines through MAPK signal transduction and NF-kappaB in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. This compound Blocks Interleukin-6 Gene Expression via Downregulation of NF-κB in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound targets adenylyl cyclase-associated protein 1 to reduce macrophages-mediated inflammation and ameliorates high fat diet-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound attenuates the inflammatory response by inhibiting IL-1β expression in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural product this compound suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound ameliorates cytokine toxicity and pro-inflammatory immune responses by suppressing NF-κB activation in RINm5F beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound attenuates collagen-induced arthritis via inhibiting oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. This compound inhibits lipopolysaccharide-stimulated rheumatoid fibroblast-like synoviocyte invasion through suppression of TLR4/NF-κB-mediated matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. meliordiscovery.com [meliordiscovery.com]

- 28. Inflammation-Targeted this compound Nanodrug Attenuates Collagen-Induced Arthritis through NF-κB and Notch1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Celastrol's Dichotomous Influence on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder God Vine), is a compound of significant interest due to its potent anti-inflammatory, antioxidant, and anti-cancer properties. A central aspect of its bioactivity is its complex and often contradictory effect on the production of reactive oxygen species (ROS). Depending on the cellular context, cell type, and dosage, this compound can act as either a pro-oxidant, inducing ROS accumulation to trigger cell death, or as an antioxidant, quenching ROS to protect cells from damage. This guide provides an in-depth technical overview of these dual mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

The Pro-oxidant Activity of this compound in Cancer

In numerous cancer cell lines, this compound's cytotoxic and anti-tumor effects are mediated by its ability to induce significant intracellular ROS accumulation. This elevation of oxidative stress overwhelms the cancer cells' antioxidant defenses, leading to apoptosis and cell cycle arrest.

Mechanisms of Pro-oxidant Action

Two primary mechanisms have been identified for this compound-induced ROS production in cancer cells:

-

Inhibition of Mitochondrial Respiratory Chain Complex I: this compound directly targets and inhibits the activity of Complex I in the mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain leads to electron leakage and the subsequent formation of superoxide radicals, a primary form of ROS.[1]

-

Direct Inhibition of Peroxiredoxin-2 (Prdx2): Studies have shown that this compound can directly bind to and inhibit the enzymatic activity of Peroxiredoxin-2, a key antioxidant enzyme responsible for detoxifying peroxides.[3] This inhibition cripples the cell's ability to manage its basal ROS levels, leading to accumulation and oxidative stress.

Downstream Signaling Pathways

The surge in ROS triggers several downstream signaling cascades that culminate in apoptosis:

-

JNK Activation: this compound-induced ROS accumulation activates the c-Jun N-terminal kinase (JNK) pathway.[1] Activated JNK initiates the mitochondrial apoptotic pathway, leading to the loss of mitochondrial membrane potential (MMP) and the activation of caspases 9 and 3.[1][3]

-

Endoplasmic Reticulum (ER) Stress: Elevated ROS levels can also induce ER stress, characterized by the activation of proteins such as PERK, eIF2α, and ATF4, and the upregulation of the pro-apoptotic factor CHOP.[3][4]

Quantitative Data: Pro-oxidant Effects

| Cell Line | This compound Conc. | Duration | Effect | Magnitude of Change | Reference |

| H1299 (Lung Cancer) | 6 µM | 1 h | ROS Accumulation | 7.7 ± 0.7 fold increase | [1] |

| H1299 (Lung Cancer) | 6 µM | 24 h | Apoptosis & Necrosis | 41 ± 4.1% of total cells | [1] |

| HepG2 (Liver Cancer) | 6 µM | 24 h | Apoptosis & Necrosis | 22 ± 2.5% of total cells | [1] |

| H1299 (Lung Cancer) | 6 µM | 24 h | Mitochondrial Membrane Potential | Ratio decreased to 2 ± 0.2% of control | [1] |

| SGC-7901 (Gastric Cancer) | 3 µM | 15 min | ROS Accumulation | Significant increase detected | [3] |

| LOVO/DX (Colon Cancer) | 5-20 µM | 1 h | Cytosolic ROS (DCF-DA) | Up to 80% increase over control | [2] |

| LOVO/DX (Colon Cancer) | 5-20 µM | 1 h | Mitochondrial H₂O₂ (MitoPY1) | Up to 60% increase over control | [2] |

The Antioxidant Activity of this compound

In contrast to its role in cancer, this compound demonstrates potent antioxidant effects in various other contexts, such as cardiovascular disease, neurodegeneration, and inflammatory conditions.[5][6][7] Here, it functions to reduce oxidative stress by enhancing the cell's endogenous antioxidant systems.

Mechanisms of Antioxidant Action

-

Activation of the Nrf2 Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the degradation of Keap1 or the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[8]

-

Upregulation of Antioxidant Enzymes: Key enzymes upregulated by the Nrf2 pathway include heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][8] These enzymes work in concert to neutralize ROS and protect the cell from oxidative damage.

-

Inhibition of NADPH Oxidase (NOX): this compound can also inhibit the activity of NADPH oxidase (NOX) isoforms, which are major enzymatic sources of ROS in various cell types, including vascular cells and neurons.[5][11]

Downstream Signaling Pathways

The primary antioxidant pathway modulated by this compound is the Nrf2/ARE pathway. Activation of this pathway leads to a robust cytoprotective response against oxidative insults. Additionally, by reducing ROS, this compound can inhibit pro-inflammatory pathways that are often activated by oxidative stress, such as the NF-κB pathway.[12][13][14]

Quantitative Data: Antioxidant Effects

| Model System | Condition | This compound Treatment | Effect | Magnitude of Change | Reference |

| apoE-/- Mice | High-Fat/Cholesterol Diet | 1 or 2 mg/kg | Aortic Superoxide Formation | Significantly reduced vs. untreated | [12] |

| RAW264.7 Macrophages | oxLDL-induced | 50-200 nM | ROS Production | Dose-dependent inhibition | [12] |

| Hypertensive Rats | Fructose-induced | Not specified | ROS Generation | Decreased | [5] |

| Human Primary Fibroblasts | TGF-β1-induced | 0.5 µg/mL | ROS & Mitochondrial ROS | Significantly inhibited | [8] |

| db/db Mice (Diabetic) | Diabetes | Not specified | Renal Oxidative Stress | Mitigated | [14] |

Key Experimental Protocols

Accurate assessment of this compound's effect on ROS requires robust and well-controlled experimental procedures. Below are detailed methodologies for commonly cited experiments.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This is the most widely used method to quantify general intracellular ROS levels. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Seeding: Plate cells (e.g., 3 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.[3]

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate controls (vehicle-only, positive control like H₂O₂). For inhibition studies, pre-treat with an antioxidant like N-acetylcysteine (NAC) (e.g., 5 mM for 1 hour) before adding this compound.[1][3]

-

Staining: Remove the treatment media and wash cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Loading: Incubate cells with 10 µM DCFH-DA in serum-free media or PBS for 30-40 minutes at 37°C in the dark.[1][3]

-

Washing: Discard the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer (e.g., FACSCalibur). Excite at 488 nm and measure emission at ~525 nm. Analyze at least 10,000-20,000 events per sample.[1][3] The geometric mean fluorescence intensity is used for quantification.

-

Fluorescence Microscopy: Add fresh PBS or media to the wells/dishes and visualize cells using a fluorescence microscope with a standard FITC filter set.[1]

-

Plate Reader: For high-throughput analysis in a 96-well plate, measure fluorescence using a microplate reader at the same wavelengths.[15]

-

Protocol 2: Western Blotting for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways affected by this compound and ROS.

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

The effect of this compound on reactive oxygen species is a clear example of context-dependent pharmacology. In cancer cells, its pro-oxidant activity, driven by the inhibition of mitochondrial function and key antioxidant enzymes, is a primary mechanism of its anti-tumor efficacy.[1][2][3] Conversely, in non-malignant cells and in models of chronic inflammatory diseases, its ability to activate the master antioxidant regulator Nrf2 positions it as a potent cytoprotective and therapeutic agent.[8][9][10] For professionals in drug development and research, understanding this dichotomy is critical for harnessing the therapeutic potential of this compound, allowing for targeted applications that either leverage ROS for cytotoxic effects or suppress it for protective outcomes.

References

- 1. This compound targets mitochondrial respiratory chain complex I to induce reactive oxygen species-dependent cytotoxicity in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prooxidative Activity of this compound Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Promising Agent Fighting against Cardiovascular Diseases [mdpi.com]

- 6. This compound, a potent antioxidant and anti-inflammatory drug, as a possible treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses obesity process via increasing antioxidant capacity and improving lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Activates SIRT1/PGC-1α/Nrf2 Axis to Inhibit Oxidative Damage for Subconjunctival Fibrosis Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of NRF2 by this compound increases antioxidant functions and prevents the progression of osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates Cd-induced neuronal apoptosis by targeting NOX2-derived ROS-dependent PP5-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Prevents Atherosclerosis via Inhibiting LOX-1 and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Renoprotective mechanisms of this compound in high glucose-mediated HK-2 cell injury through inhibition of the PI3K/Akt/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Understanding Celastrol's role in apoptosis

An In-depth Technical Guide to Celastrol's Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a quinone methide pentacyclic triterpene extracted from the roots of Tripterygium wilfordii (Thunder God Vine), has garnered significant attention for its potent anti-cancer properties.[1] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, in a wide array of cancer cells. This technical guide provides a comprehensive overview of the molecular pathways and mechanisms through which this compound exerts its pro-apoptotic effects, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of this compound-Induced Apoptosis

This compound's pro-apoptotic activity is multifaceted, targeting several critical signaling pathways simultaneously. This pleiotropic action contributes to its effectiveness across various cancer types. The primary mechanisms include the induction of oxidative stress, inhibition of pro-survival pathways like NF-κB and PI3K/Akt/mTOR, direct inhibition of the proteasome, and modulation of the heat shock response.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

A predominant mechanism of this compound is the induction of excessive reactive oxygen species (ROS) within cancer cells.[2][3] This surge in ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage and triggering apoptotic signaling cascades.

-

Direct Targeting of Peroxiredoxin-2 (Prdx2): this compound has been shown to directly bind to and inhibit the antioxidant enzyme Peroxiredoxin-2.[2] The inhibition of Prdx2, a key enzyme in detoxifying peroxides, leads to a significant accumulation of intracellular ROS.[2]

-

Mitochondrial Dysfunction: The elevated ROS levels cause mitochondrial membrane potential (MMP) collapse, a critical step in the intrinsic apoptotic pathway.[4][5] This leads to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm.[6][7]

-

ER Stress: this compound-induced ROS accumulation also triggers endoplasmic reticulum (ER) stress, activating pro-apoptotic arms of the unfolded protein response (UPR), evidenced by the upregulation of proteins like ATF4 and CHOP.[2][8]

-

JNK Activation: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes mitochondrial-mediated apoptosis.[4][9][10]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and anti-apoptosis. Its constitutive activation is a hallmark of many cancers. This compound is a potent inhibitor of this pathway.[1][11]

-

Proteasome Inhibition: this compound inhibits the proteasome, which is responsible for degrading IκBα, the inhibitor of NF-κB.[11] This leads to the accumulation of IκBα in the cytoplasm.

-

Inhibition of IKK and TAK1: this compound inhibits the IκBα kinase (IKK) complex and the upstream TAK1 kinase, preventing the phosphorylation and subsequent degradation of IκBα.[1][12]

-

Blocking p65 Translocation: By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[11][13]

-

Downregulation of Anti-Apoptotic Genes: The inhibition of NF-κB leads to the downregulation of its target genes, which include key anti-apoptotic proteins like Bcl-2, Bcl-xL, IAP1, IAP2, and survivin.[1][12]

Suppression of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer. This compound effectively suppresses this pro-survival pathway.[6][14]

-

Inhibition of Akt Phosphorylation: this compound inhibits the phosphorylation and activation of Akt, a key kinase in the pathway.[6][9]

-

Downstream Effects: The suppression of Akt activity leads to the deactivation of mTOR and its downstream effectors like p70S6K.[14] This results in reduced protein synthesis and cell proliferation.

-

Apoptosis Induction: Inhibition of the PI3K/Akt pathway contributes to apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins and by reducing the expression of survival factors.[6][15]

Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the scale towards cell death. This culminates in the activation of the caspase cascade, the executioners of apoptosis.

-

Bax/Bcl-2 Ratio: this compound treatment increases the expression of pro-apoptotic Bax and decreases the expression of anti-apoptotic Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[6][7][16] This promotes the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: The release of cytochrome c from mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9.[7][10] this compound also activates the extrinsic pathway initiator, caspase-8.[7][10] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7][16]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]

Quantitative Data Presentation

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| PC-3, DU145, CL1 | Androgen-Independent Prostate Cancer | 1 - 2 | [17][18] |

| LNCaP, DU145, PC3 | Prostate Cancer | 0.05 - 1 | [19] |

| LP-1 | Multiple Myeloma | 0.8817 | [13] |

| MM.1S (cellular) | Multiple Myeloma | β1: 2.3, β2: 2.1, β5: 0.9 | [20] |

| HOS | Osteosarcoma | 2.55 | [10] |

| MG-63 | Osteosarcoma | 1.97 | [10] |

| U-2OS | Osteosarcoma | 2.11 | [10] |

| Saos-2 | Osteosarcoma | 1.05 | [10] |

Table 2: this compound's Effect on Proteasome Activity

| Target | Cell Type / Condition | IC50 Value (µmol/L) | Reference |

| Caspase-like (β1) | Purified human 20S proteasome | 7.1 | [20] |

| Trypsin-like (β2) | Purified human 20S proteasome | 6.3 | [20] |

| Chymotrypsin-like (β5) | Purified human 20S proteasome | 9.3 | [20] |

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to elucidate this compound's pro-apoptotic effects.

Cell Viability Assessment (MTS Assay)

This assay quantifies cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan product.

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-20 µM) for specific time points (e.g., 24, 48 hours).[10][14]

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with desired concentrations of this compound for a specified time.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5][21]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a sample, such as cleaved caspases and members of the Bcl-2 family.

-

Methodology:

-

Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).[14][16]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

ROS Detection (DCFH-DA Staining)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Load the cells with DCFH-DA (e.g., 10-15 µM) and incubate for 15-45 minutes at 37°C.[21]

-

Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.

-

Wash cells with PBS to remove excess probe.

-

Measure the green fluorescence intensity using a fluorescence microscope or a flow cytometer.[3][21]

-

Conclusion

This compound is a potent natural compound that induces apoptosis in cancer cells through a sophisticated and interconnected network of signaling pathways. Its ability to simultaneously generate ROS, inhibit critical survival pathways like NF-κB and PI3K/Akt, and modulate the cellular protein quality control machinery makes it a highly promising candidate for cancer therapy. The detailed mechanisms and quantitative data presented in this guide underscore the multifaceted nature of this compound's action and provide a solid foundation for further research and development of this compound as a therapeutic agent.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells [thno.org]

- 3. Prooxidative Activity of this compound Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound targets mitochondrial respiratory chain complex I to induce reactive oxygen species-dependent cytotoxicity in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]